molecular formula C10H13NO3 B3253962 Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- CAS No. 23042-76-4

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-

Cat. No.: B3253962
CAS No.: 23042-76-4
M. Wt: 195.21 g/mol
InChI Key: AJGMLEULVHGKKG-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-, is a substituted acetophenone derivative characterized by an amino group at the 2-position and methoxy groups at the 3- and 5-positions on the aromatic ring. These compounds are typically intermediates in organic synthesis, pharmaceuticals, and natural product isolation .

Key structural features include:

  • Aromatic ring substitution pattern: The amino group at position 2 and methoxy groups at positions 3 and 5 create a meta-diamino-dimethoxy arrangement.
  • Functional groups: The amino group enhances nucleophilicity, while the methoxy groups influence electronic effects (e.g., resonance donation) and solubility.

Properties

IUPAC Name

1-(2-amino-3,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)8-4-7(13-2)5-9(14-3)10(8)11/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGMLEULVHGKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279362
Record name 1-(2-Amino-3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23042-76-4
Record name 1-(2-Amino-3,5-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23042-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyacetophenone with ammonia or an amine under specific conditions. One common method includes the use of dimethyl sulfate with quinacetophenone in the presence of aqueous sodium hydroxide . Another approach involves the reaction of hydroquinone dimethyl ether with acetic anhydride using an aluminum chloride catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1-(2-Amino-3,5-dibromophenyl)ethanone
  • Structure : Bromine atoms replace the methoxy groups at positions 3 and 3.
  • Molecular formula: C₈H₇Br₂NO (vs. C₁₀H₁₃NO₃ for the target compound).
  • Properties: Higher molecular weight (292.96 g/mol) due to bromine substitution. Applications: Used as a synthetic intermediate for pharmaceuticals and dyes .
1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone
  • Structure: Hydroxy group replaces the amino group at position 2.
  • Molecular formula : C₁₀H₁₂O₄.
  • Properties: Enhanced acidity (pKa ~8–10) due to phenolic -OH. Found as an intermediate in isoflavone synthesis and crystallographically characterized . Lower basicity compared to the amino-substituted target compound.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone)
  • Structure : Hydroxy group at position 4 and methoxy groups at 3 and 4.
  • Molecular formula : C₁₀H₁₂O₄.
  • Properties :
    • Melting point: 183–186°C .
    • Bioactivity: Demonstrates anti-inflammatory, antioxidant, and analgesic properties .
    • Natural occurrence: Isolated from Physalis pubescens and used in lignin depolymerization studies .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- C₁₀H₁₃NO₃ 195.22 2-NH₂, 3,5-OCH₃ Not reported Pharmaceutical intermediates
1-(2-Amino-3,5-dibromophenyl)ethanone C₈H₇Br₂NO 292.96 2-NH₂, 3,5-Br Not reported Organic synthesis, dyes
1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 2-OH, 3,5-OCH₃ 183–185 Isoflavone synthesis
Acetosyringone C₁₀H₁₂O₄ 196.20 4-OH, 3,5-OCH₃ 183–186 Antioxidant, lignin processing

Biological Activity

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- features a phenyl ring substituted with an amino group at the 2-position and methoxy groups at the 3 and 5 positions, along with an ethanone (acetyl) group. Its chemical formula is C10H13NO3C_{10}H_{13}NO_3. This unique structure allows for diverse chemical interactions and potential biological activities.

The biological activity of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
  • Hydrophobic Interactions : The methoxy groups can participate in hydrophobic interactions, influencing enzyme and receptor activity.
  • Enzyme Modulation : The compound may modulate the activity of enzymes and receptors, leading to various biological effects.

Biological Activities

Research indicates that Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- exhibits several significant biological activities:

  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through various mechanisms .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It interacts with specific enzymes, modulating their activity which is crucial for understanding its therapeutic potential.

Case Studies

  • Antiproliferative Activity : A study on derivatives similar to Ethanone showed that modifications in the methoxy and amino groups significantly affected their antiproliferative activity against cancer cell lines. Compounds with specific substitutions exhibited increased potency compared to their unsubstituted counterparts .
  • Enzyme Interaction Studies : Research has demonstrated that Ethanone can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various pathogens
Enzyme InhibitionModulation of enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-
Reactant of Route 2
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Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-

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